molecular formula C20H20N4O4S2 B2767162 2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941901-54-8

2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2767162
CAS No.: 941901-54-8
M. Wt: 444.52
InChI Key: HTAUZIURSCMPSN-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Mechanism

Electrochemical syntheses of new arylthiobenzazoles, including compounds structurally similar to 2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, have been achieved through the electrochemical oxidation of precursors like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles. This method indicates the electrochemically generated p-quinone imine participates in Michael addition reactions with 2-SH-benzazoles, leading to the targeted disubstituted products. This synthesis route provides a plausible mechanism for the formation of such compounds, highlighting the potential for creating diverse arylthiobenzazole derivatives through electrochemical methods (Amani & Nematollahi, 2012).

Synthetic Methodologies for Heterocyclic Compounds

Research has also focused on the synthesis of various heterocyclic compounds, demonstrating the versatility of the core structure of this compound in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products has been reported, indicating potential anti-inflammatory and analgesic applications. These synthetic routes offer insights into the development of new pharmacologically active molecules, highlighting the compound's relevance in drug discovery (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Activities

Further research has explored the antimicrobial and antiviral activities of derivatives structurally related to this compound. Studies on new pyridine derivatives and their in vitro antimicrobial activity against various bacterial and fungal strains reveal modest activity, indicating the potential for developing new antimicrobial agents from this chemical scaffold. Additionally, the exploration of new 5-substituted piperazinyl-4-nitroimidazole derivatives for anti-HIV activity suggests the potential of such compounds in antiviral therapy (Patel et al., 2011; Al-Masoudi et al., 2007).

Computational Studies and Biochemical Properties

Computational studies assessing the biochemical properties of arylpiperazine-based drugs related to this compound have been conducted. These studies involve characterization based on vibrational spectra and computational assessments, revealing insights into the molecular docking mechanisms of these molecules as potential agonists in human receptors. Such research underscores the importance of computational methods in understanding the biochemical interactions and potential therapeutic applications of these compounds (Onawole et al., 2017).

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-28-15-3-5-16(6-4-15)29-13-19(25)22-8-10-23(11-9-22)20-21-17-7-2-14(24(26)27)12-18(17)30-20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAUZIURSCMPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.